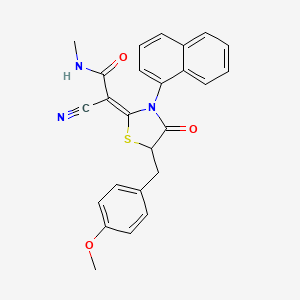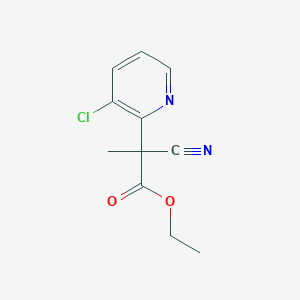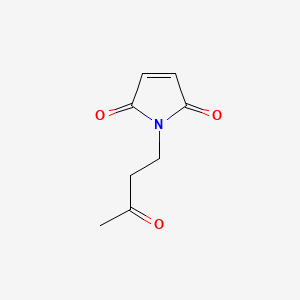
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine is a synthetic organic compound with the molecular formula C16H20FN3O2S and a molecular weight of 337.41 g/mol This compound is characterized by the presence of a fluorinated phenyl group, a sulfonyl group, and a piperidine ring substituted with a methylimidazole moiety
Preparation Methods
The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and fluorinated phenyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced through a nucleophilic substitution reaction using a fluorinated phenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-5-yl)piperidine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine: This compound lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
1-(4-Chloro-2-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine: This compound contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-12-9-14(17)3-4-16(12)23(21,22)20-7-5-13(6-8-20)15-10-18-11-19(15)2/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVVFJLNVOHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2707709.png)


![4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2707717.png)
![7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2707720.png)


